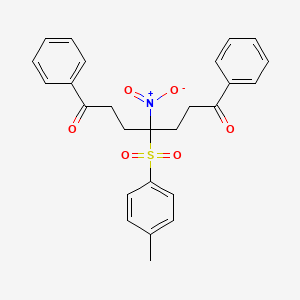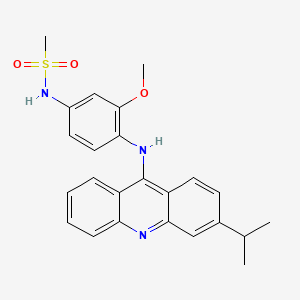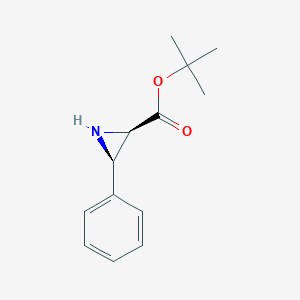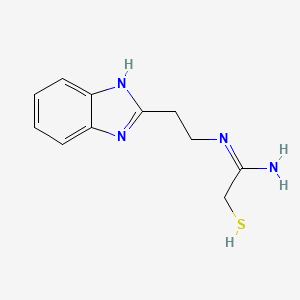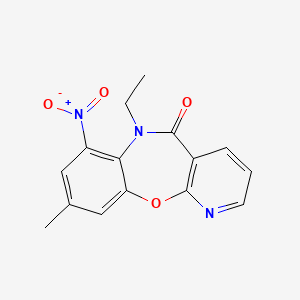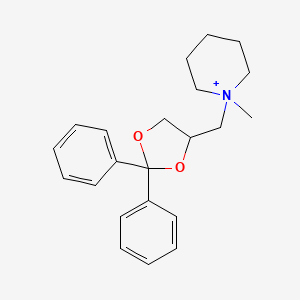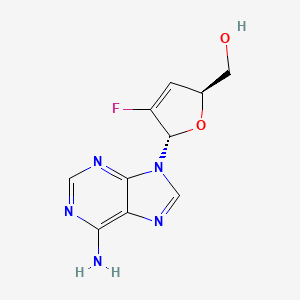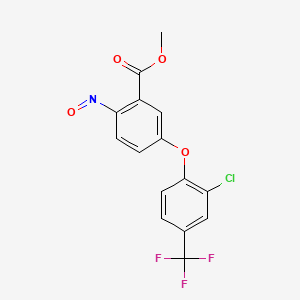
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid core substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group and a nitroso group, with a methyl ester functional group. It is used in various scientific research applications due to its distinct chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester typically involves multiple steps. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, followed by esterification with methanol under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to optimize yield and selectivity. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include nitrobenzoic acid derivatives, amine derivatives, and substituted benzoic acid esters.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities are studied for applications in drug development and biochemical research.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to participate in specific biochemical pathways, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroglycofen ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester.
Acifluorfen ethyl ester: Another similar compound with an ethyl ester group and different substitution patterns.
Uniqueness
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its nitroso group, in particular, provides unique pathways for chemical reactions and biological interactions, setting it apart from other similar compounds.
Propiedades
Número CAS |
86823-18-9 |
|---|---|
Fórmula molecular |
C15H9ClF3NO4 |
Peso molecular |
359.68 g/mol |
Nombre IUPAC |
methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrosobenzoate |
InChI |
InChI=1S/C15H9ClF3NO4/c1-23-14(21)10-7-9(3-4-12(10)20-22)24-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3 |
Clave InChI |
NZQLMQOKRHHXTJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
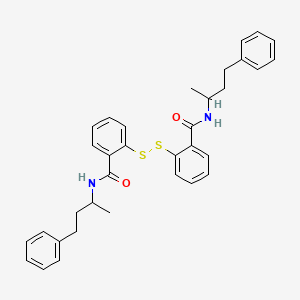
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
